4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol
Description
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3,3-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-8(2)7-11-6-4-9(8,12)3-5-10/h11-12H,3-7,10H2,1-2H3 |
InChI Key |
RXQZSIBVWMLKCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC1(CCN)O)C |
Origin of Product |
United States |
Preparation Methods
Reaction of 3,3-Dimethylpiperidine with Ethylene Oxide
The primary synthesis involves the nucleophilic attack of 3,3-dimethylpiperidine on ethylene oxide, leading to the formation of a hydroxyethyl derivative. This step is crucial for installing the hydroxyl group at the 4-position of the piperidine ring.
- Reagents: 3,3-dimethylpiperidine, ethylene oxide
- Catalyst: Basic catalysts such as potassium hydroxide or sodium hydride
- Temperature: Typically maintained at 80–120°C
- Pressure: Ethylene oxide is used under pressure to facilitate the reaction
The nucleophilic nitrogen atom in 3,3-dimethylpiperidine attacks the epoxide ring of ethylene oxide, opening it and forming a β-hydroxyethyl amine intermediate.
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Nucleophilic attack | 3,3-dimethylpiperidine + ethylene oxide | Elevated temperature, basic catalyst |
| 2 | Ring opening | Formation of hydroxyethyl derivative | Purification by distillation or chromatography |
Alkylation with Ethylene Dihalides
Alternative route involves the alkylation of the amino group with ethylene dihalides (e.g., ethylene dichloride) to introduce the aminoethyl chain.
- Reagents: Ethylene dichloride, sodium or potassium carbonate
- Conditions: Reflux in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF)
- Outcome: Formation of N-(2-hydroxyethyl) derivatives, which can be further processed
Conversion to the Final Hydroxylated Product
The hydroxylated intermediate can be selectively oxidized or directly functionalized to introduce the amino group at the 2-position of the ethyl chain, often via reductive amination or nucleophilic substitution.
- Reagents: Ammonia or primary amines, reducing agents like sodium borohydride or lithium aluminum hydride
- Temperature: Controlled at room temperature to moderate heating
- Outcome: Formation of the aminoethyl side chain attached to the piperidine ring
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors and catalytic processes are employed to optimize yield, safety, and environmental impact. Catalysts such as palladium or nickel may be used to facilitate hydrogenation steps if reduction is involved.
Data Tables Summarizing Reaction Conditions
| Step | Reagents | Solvent | Catalyst | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3,3-dimethylpiperidine + ethylene oxide | None (gas) | Basic catalyst | 80–120°C | 4–8 hours | 75–85 | Nucleophilic attack |
| 2 | Ethylene dichloride + sodium carbonate | Acetonitrile | None | Reflux | 6–12 hours | 70–80 | Alkylation step |
| 3 | Hydroxyethyl derivative + ammonia | Ethanol | None | Room temp | 12–24 hours | 65–75 | Reductive amination |
Research and Literature Support
- The synthesis involving ethylene oxide and piperidine derivatives is well-documented in organic synthesis literature, emphasizing the nucleophilic attack mechanism and subsequent functionalization steps (see references,).
- Industrial methods focus on optimizing reaction conditions for scale-up, including temperature control, catalyst choice, and solvent optimization, as discussed in chemical manufacturing reports and patents.
Notes and Considerations
- Purity and Selectivity: Proper control of reaction conditions minimizes side reactions such as over-alkylation or oxidation.
- Safety: Handling ethylene oxide requires strict safety protocols due to its toxicity and flammability.
- Environmental Impact: Use of green solvents and catalytic processes aligns with sustainable chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol and Analogous Compounds
Key Observations:
- Rigidity vs.
- Polarity: The hydroxyl and aminoethyl groups increase water solubility, similar to dopamine derivatives, which require hydrophilicity for blood-brain barrier penetration .
- Steric Effects: The 3,3-dimethyl groups introduce steric hindrance, a feature absent in simpler analogs like 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol .
Physicochemical Properties
While experimental data for the target compound are unavailable, properties can be inferred from analogs:
Table 2: Estimated Physicochemical Properties
Key Observations:
Antimicrobial Activity:
- The addition of 4-(2-aminoethyl)aniline groups to isoindoline-1,3-dione scaffolds significantly enhanced antimicrobial potency against drug-resistant pathogens . This suggests that the aminoethyl group in the target compound may similarly augment bioactivity.
Neurological Activity:
- Dopamine derivatives (e.g., N-acetyldopamine) demonstrate the critical role of 4-(2-aminoethyl)benzene-1,2-diol moieties in neurotransmitter function . The target compound’s aminoethyl group may interact with dopamine receptors or transporters.
Biological Activity
4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol, also known as TAAR1 modulator, is a chemical compound that has garnered attention in pharmacological research due to its interactions with trace amine-associated receptors (TAARs). This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with two methyl groups and an aminoethyl group. Its molecular formula is with a molecular weight of approximately 172.27 g/mol. The structural characteristics contribute to its interaction with various biological targets, particularly in the central nervous system.
4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol primarily acts as a modulator of TAAR1. This receptor is involved in neurotransmitter signaling pathways that regulate mood and sensory processing. The modulation of TAAR1 by this compound has implications for treating mood disorders and other neuropsychiatric conditions by potentially influencing dopamine signaling pathways.
Neuropharmacological Effects
Research indicates that 4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol may exhibit the following biological activities:
- Dopamine Modulation : Influences dopamine pathways, which are critical for mood regulation and reward processing.
- Potential Antidepressant Effects : By modulating TAAR1, it may offer therapeutic benefits for conditions such as depression and anxiety disorders.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate neurotransmitter systems effectively. For example, it has been shown to affect the release of serotonin and norepinephrine, further supporting its potential role in treating mood disorders .
Comparative Analysis with Related Compounds
The biological activity of 4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol can be compared with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2-Aminoethyl)-4-methylpiperidin-4-ol | Piperidine ring with methyl group | Different substitution pattern affecting activity |
| 1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine | Dimethyl substitution at nitrogen | Potentially different receptor interactions |
| 3,3-Dimethylpiperidin-4-ol | Methyl groups at positions 3 and 3 | Lacks aminoethyl side chain |
These compounds differ primarily in their substitution patterns on the piperidine ring, which affects their respective biological activities and receptor interactions.
Case Studies and Research Findings
Several studies have evaluated the pharmacological potential of 4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
